molecular formula C13H15ClN4O3 B11377075 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11377075
M. Wt: 310.73 g/mol
InChI Key: FBZAUAPFVPLIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and hydroxymethyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the hydroxymethyl and methoxyethyl groups can influence its solubility and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents. Similar compounds include:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal with a similar structure but different substituents.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its combination of substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H15ClN4O3

Molecular Weight

310.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)triazole-4-carboxamide

InChI

InChI=1S/C13H15ClN4O3/c1-21-7-6-15-13(20)12-11(8-19)16-18(17-12)10-4-2-9(14)3-5-10/h2-5,19H,6-8H2,1H3,(H,15,20)

InChI Key

FBZAUAPFVPLIAY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.